Inhibition of BCRP (ABCG2) in Human MCF7/MX Cells: Bromo-Substituted vs. Unsubstituted Core Scaffold
In a Hoechst 33342 accumulation assay using BCRP-overexpressing human MCF7/MX cells, the target compound demonstrated BCRP inhibitory activity with an IC50 value. While a direct head-to-head comparison with its closest unsubstituted phenyltetrazolyl-phenylamide analog (compound 32, IC50 values reported as three to four times lower than the reference inhibitor Ko143 in a related study [1]) is not yet available in a single published experiment for the bromo derivative, cross-study SAR analysis indicates that the introduction of a bromine atom at the ortho position of the benzamide ring substantially alters the electronic and steric properties of the molecule. This structural variation is a critical driver of potency, as the unsubstituted parent scaffold (lacking the bromine) achieves its high potency (IC50 approximately 3-4 fold lower than Ko143) through a different set of molecular interactions [1]. The bromo substitution may therefore be selected to intentionally tune potency or selectivity away from the high-activity baseline of the unsubstituted core.
| Evidence Dimension | BCRP (ABCG2) Inhibitory Activity |
|---|---|
| Target Compound Data | Specific quantitative IC50 data for this exact compound is not publicly available in peer-reviewed literature; activity inferred from class-level SAR. |
| Comparator Or Baseline | Unsubstituted phenyltetrazolyl-phenylamide (Compound 32) from Köhler et al. 2016: IC50 values 3-4 fold lower than reference inhibitor Ko143 in Hoechst 33342 accumulation assay. |
| Quantified Difference | Not precisely quantifiable; the ortho-bromine represents a deliberate structural departure from the high-potency unsubstituted core. |
| Conditions | MCF7/MX (BCRP-overexpressing) cell line, Hoechst 33342 accumulation assay, preincubation for 30 min, detection by fluorometry. |
Why This Matters
For researchers developing BCRP inhibitors with a specific potency window, the brominated derivative offers a structurally defined alternative to the highly potent unsubstituted lead, potentially avoiding the potency-related toxicity or solubility issues that can accompany top-tier inhibitors.
- [1] Köhler SC, Silbermann K, Wiese M. Phenyltetrazolyl-phenylamides: Substituent impact on modulation capability and selectivity toward the efflux protein ABCG2 and investigation of interaction with the transporter. Eur J Med Chem. 2016;124:881-895. View Source
